molecular formula C20H22N4O2S B2466116 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 881565-18-0

1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2466116
CAS No.: 881565-18-0
M. Wt: 382.48
InChI Key: XOFUXBOCPKRQDS-UHFFFAOYSA-N
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Description

1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Mechanism of Action

Target of Action

Quinoxaline derivatives are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple targets.

Mode of Action

Quinoxaline derivatives have been reported to cause dna damage . This suggests that 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline may interact with its targets, leading to changes at the molecular level.

Biochemical Pathways

Given the broad spectrum of activities associated with quinoxaline derivatives , it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s overall biological activity.

Result of Action

Given the reported biological activities of quinoxaline derivatives , it is likely that the compound exerts effects at both the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamine with a diketone to form the quinoxaline core . This is followed by the introduction of the phenylsulfonyl group through sulfonylation reactions, and the pentyl chain is added via alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-pentyl-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-3-9-14-23-15-24(27(25,26)16-10-5-4-6-11-16)20-19(23)21-17-12-7-8-13-18(17)22-20/h4-8,10-13H,2-3,9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFUXBOCPKRQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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